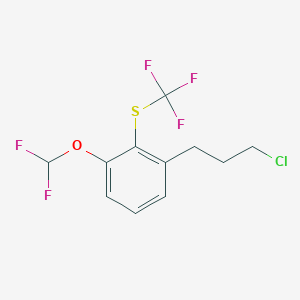
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, etherification, and thiolation reactions
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloropropyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s halogen atoms and functional groups can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene stands out due to its unique combination of halogen atoms and functional groups. Similar compounds may include:
- 1-(3-Chloropropyl)-3-methoxy-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-methylbenzene
- This compound
These compounds share structural similarities but differ in the specific arrangement and types of functional groups, which can lead to differences in their chemical properties and applications.
Propiedades
Fórmula molecular |
C11H10ClF5OS |
|---|---|
Peso molecular |
320.71 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2 |
Clave InChI |
FCKOQBBVYMBZOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)SC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



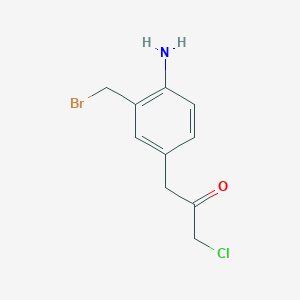
![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
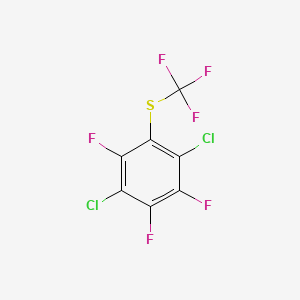



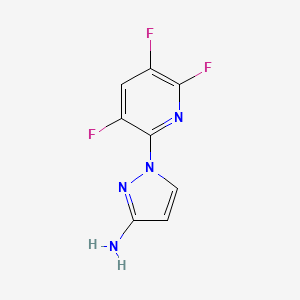
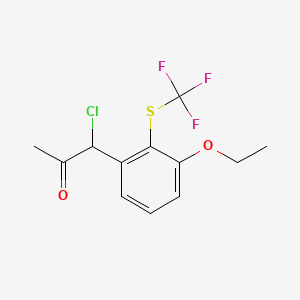

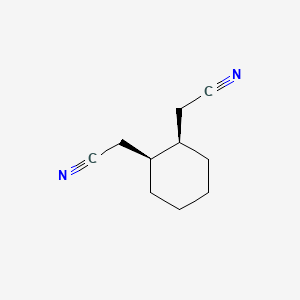

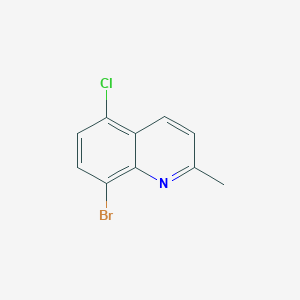
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
